N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This complex molecule includes multiple functional groups such as an amino group, a methylthio group, and a cyclopropanecarboxamide moiety, giving it distinctive chemical properties.
Scientific Research Applications
This compound's multifaceted chemical nature makes it valuable in several domains:
Chemistry:
Used as a building block for creating complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Medicine:
Investigated for therapeutic potential, possibly as an enzyme inhibitor or a receptor modulator.
Industry:
Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors such as 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
Key Steps:
Conditions: The reactions may be conducted under inert atmosphere conditions (such as nitrogen) to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve:
Scaling Up Reactions: Utilizing larger reactors with precise temperature and pressure control.
Continuous Flow Chemistry: To improve efficiency and yield, continuous flow techniques may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The presence of the amino and methylthio groups allows for redox reactions. Oxidizing agents can modify the sulfur-containing groups.
Substitution Reactions: The amino group may participate in nucleophilic substitution reactions under appropriate conditions.
Cyclization Reactions: The cyclopropanecarboxamide group can be involved in cyclization, forming more complex ring systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones from the methylthio group.
Substitution: Various substituted derivatives of the original compound.
Mechanism of Action
The exact mechanism by which N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exerts its effects can be complex and depends on the context of its use.
Molecular Targets and Pathways:
Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways: Involves binding to active sites or allosteric sites, modifying the activity of the target molecules.
Comparison with Similar Compounds
N-(2-(4-(tert-butylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure but with tert-butyl substitution.
N-(2-(4-(isobutylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Contains a sulfone instead of a thioether group.
Uniqueness:
The specific isobutylamino and methylthio substitutions confer distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-10(2)8-18-13-12-9-19-22(14(12)21-16(20-13)24-3)7-6-17-15(23)11-4-5-11/h9-11H,4-8H2,1-3H3,(H,17,23)(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCIIPEGSRCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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